Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core. Its structure incorporates a phenyl group at the 1-position, an ethoxycarbonyl moiety at the 3-position, and a substituted phenoxyacetamide side chain at the 4-position (Figure 1).
Key structural features influencing its reactivity and bioactivity include:
- Dihydropyridazine ring: A partially unsaturated six-membered ring with two adjacent nitrogen atoms, which may participate in hydrogen bonding or π-π interactions.
- Phenyl and substituted phenyl groups: These aromatic systems enhance lipophilicity and may modulate target binding.
- Ethoxycarbonyl ester: A common pharmacophore in prodrugs, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)32-14-20(27)24-17-12-15(2)10-11-18(17)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZLWLXEBNYSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps that yield a product with a reported purity confirmed through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield of the synthesis generally ranges from 54.6% to 58.5% .
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O6 |
| Molecular Weight | 437.4 g/mol |
| CAS Number | 899733-24-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound features a dihydropyridazine core with various substituents that influence its chemical behavior and interactions with biological targets .
While the exact mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. Molecular docking simulations could provide insights into its binding affinities and modes of action at the molecular level .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity: The presence of specific functional groups may contribute to its ability to scavenge free radicals.
- Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Potential: Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Receptor Binding Affinity: It has been noted for its potential interactions with cannabinoid receptors, particularly CB2R, which could lead to novel therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological profile of pyridazine derivatives similar to this compound:
Study Outcomes:
- CB2 Receptor Affinity: A study on pyridazinone derivatives showed that certain analogs displayed high affinity for CB2 receptors (Ki values around 4.7 nM), indicating their potential as selective modulators .
- In vitro Anticancer Activity: Research highlighted that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into their anticancer properties.
- Pharmacokinetic Profiles: ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate favorable pharmacokinetic properties for these compounds, enhancing their potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with dihydropyridazines, dihydropyrimidines, and related heterocycles. Below is a comparative analysis of its key attributes relative to analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Complexity and Bioactivity: The dihydropyridazine core distinguishes the target compound from dihydropyrimidines (e.g., Table 1, Row 2), which are more commonly associated with calcium channel modulation. The dihydropyridazine scaffold may confer unique binding kinetics due to its reduced ring saturation . The phenoxyacetamide side chain introduces hydrogen-bonding capacity, unlike the bromoethoxy group in the dihydropyrimidine analog, which may enhance electrophilic reactivity .
Synthetic Accessibility :
- Synthesis routes for dihydropyridazines often involve cyclocondensation of hydrazines with diketones, whereas dihydropyrimidines (e.g., Table 1, Row 2) are typically synthesized via Biginelli reactions . The target compound’s amide linkage requires additional coupling steps, increasing synthetic complexity.
The methoxy-methylphenyl group in the target molecule may enhance membrane permeability compared to nitrooxy derivatives (e.g., Table 1, Row 2) .
Limitations and Data Gaps
- Experimental data on the compound’s solubility, stability, and toxicity are absent in the provided evidence.
- Direct comparisons to approved drugs (e.g., nifedipine, a dihydropyridine) remain speculative without pharmacological assays.
Q & A
Q. What are the optimal synthetic conditions for this compound, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including condensation of substituted phenylamine derivatives with pyridazine precursors. Key parameters include:
- Solvent choice : Polar solvents like ethanol or DMF are commonly used to enhance solubility of intermediates .
- Temperature : Moderate heating (60–80°C) is required for amide bond formation, while room temperature suffices for esterification steps .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) may accelerate specific steps . Table 1 : Representative Synthesis Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Amide coupling | 2-methoxy-5-methylaniline, chloroacetyl chloride | Ethanol | 60 | 65–75 |
| Cyclization | Ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | DMF | 80 | 50–60 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 466.18) .
- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl groups (amide and ester) .
Q. What preliminary biological activities have been reported for related dihydropyridazine derivatives?
Structural analogs exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation (IC₅₀ = 5–20 μM in HeLa cells) via tubulin binding .
- Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 μM) in vitro .
- Antimicrobial potential : Moderate activity against S. aureus (MIC = 32 μg/mL) .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Discrepancies in NMR or MS data may arise from tautomerism or rotational isomers. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex aromatic regions .
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. What experimental designs are recommended for optimizing SAR studies?
Focus on systematic substitution of functional groups:
- Variation of aryl groups : Replace 2-methoxy-5-methylphenyl with halogenated or bulkier aryl amines to assess steric/electronic effects .
- Ester modifications : Substitute ethyl with methyl or tert-butyl esters to study lipophilicity impacts on bioavailability . Table 2 : SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| 4-Fluorophenyl | 8.2 μM (COX-2) | 3.1 |
| 4-Methoxyphenyl | 12.5 μM (COX-2) | 2.8 |
| 2-Naphthyl | 6.5 μM (Tubulin) | 4.0 |
Q. How can molecular docking and dynamics simulations guide target identification?
- Docking : Use software like AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR) or tubulin (PDB: 1SA0). Focus on hydrogen bonds between the amide group and Arg120/His90 residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
Data Interpretation & Validation
Q. How should researchers validate conflicting bioactivity data across studies?
- Dose-response curves : Ensure consistent assay protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
- Positive controls : Compare with reference drugs (e.g., paclitaxel for tubulin inhibition, celecoxib for COX-2) .
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) across replicates .
Q. What analytical techniques confirm compound purity for in vivo studies?
- HPLC : Use a C18 column (ACN/water gradient) to achieve ≥95% purity; retention time ~12.5 min .
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 62.3%, H: 4.8%, N: 9.0%) .
Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
